molecular formula C14H15ClN4O2 B1530948 N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide CAS No. 339029-41-3

N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide

Cat. No. B1530948
CAS RN: 339029-41-3
M. Wt: 306.75 g/mol
InChI Key: PEWQJDHKKNHFBY-UHFFFAOYSA-N
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Description

“N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide” is a chemical compound with the molecular formula C14H15ClN4O2. It has an average mass of 306.747 Da and a monoisotopic mass of 306.088348 Da .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyano group (-CN), a dimethylamino group (-N(CH3)2), an acrylamide group (-C=O-NH2), and a 4-chlorobenzyl group attached to an oxygen atom .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Scientific Research Applications

Selective Recognition and Transfer of Compounds

Research on self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers demonstrates the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition capability could be relevant for separation processes, chemical sensing, and environmental applications (Sawada et al., 2000).

Polymer Synthesis and LCST Behavior

Microwave-assisted synthesis of acrylamide monomers and their polymerization to obtain homopolymers with lower critical solution temperature (LCST) behavior in water at specific pH levels has been reported. These materials have potential applications in smart materials and biotechnology, where temperature-responsive behaviors are desired (Schmitz & Ritter, 2007).

Controlled Polymerization

Controlled polymerization of acrylamides using atom transfer radical polymerization (ATRP) techniques was achieved, leading to polymers with linear molecular weight increases and low polydispersity. This technology is crucial for creating well-defined polymeric materials for various applications, including drug delivery systems and advanced material engineering (Teodorescu & Matyjaszewski, 2000).

Synthesis and Application of Pyrimidones

The synthesis of methyl 3-(dimethylamino) acrylates containing various substituents demonstrated their utility in producing substituted pyrimidones through reactions with amidines. Such compounds have potential applications in pharmaceuticals, including as precursors for drugs and biologically active molecules (Sokolenko et al., 2017).

Photoswitchable Biocatalytic Activities

The immobilization of enzymes in acrylamide copolymers containing photoisomerizable components has been explored for creating materials with photoswitchable "on-off" biocatalytic activities. Such technologies are pertinent to the development of controlled reaction environments, biosensors, and smart materials for biomedical applications (Willner et al., 1993).

properties

IUPAC Name

N-[(4-chlorophenyl)methoxyiminomethyl]-2-cyano-3-(dimethylamino)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-19(2)8-12(7-16)14(20)17-10-18-21-9-11-3-5-13(15)6-4-11/h3-6,8,10H,9H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWQJDHKKNHFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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